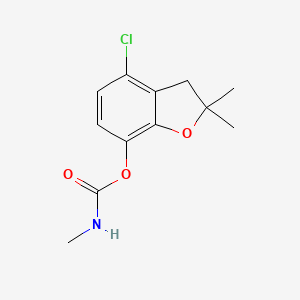
4-Chloro-2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate is a chemical compound known for its use as a pesticide. It is a derivative of carbamate and benzofuran, and it exhibits insecticidal properties. This compound is used to control a variety of pests in agricultural settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate typically involves the reaction of methyl isocyanate with 4-chloro-2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The final product is then purified and formulated for use as a pesticide.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles can be used to replace the chlorine atom.
Major Products Formed
Hydrolysis: 4-Chloro-2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran and methylamine.
Oxidation: Corresponding oxides of the compound.
Substitution: Products with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
4-Chloro-2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate has several applications in scientific research:
Chemistry: Used as a model compound to study carbamate chemistry and reactions.
Biology: Investigated for its effects on various biological systems and organisms.
Medicine: Explored for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new pesticides and agrochemicals.
Mecanismo De Acción
The compound exerts its effects by inhibiting the enzyme acetylcholinesterase, which is crucial for nerve function in insects. By blocking this enzyme, the compound causes an accumulation of acetylcholine, leading to paralysis and death of the pest . The molecular targets include the acetylcholinesterase enzyme and the pathways involved in neurotransmission.
Comparación Con Compuestos Similares
4-Chloro-2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate is unique due to its specific chemical structure and insecticidal properties. Similar compounds include:
Carbofuran: Another carbamate pesticide with a similar mode of action.
Carbosulfan: A related compound used as an insecticide.
Methomyl: Another carbamate pesticide with different structural features but similar insecticidal properties.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
Propiedades
Número CAS |
4790-92-5 |
|---|---|
Fórmula molecular |
C12H14ClNO3 |
Peso molecular |
255.70 g/mol |
Nombre IUPAC |
(4-chloro-2,2-dimethyl-3H-1-benzofuran-7-yl) N-methylcarbamate |
InChI |
InChI=1S/C12H14ClNO3/c1-12(2)6-7-8(13)4-5-9(10(7)17-12)16-11(15)14-3/h4-5H,6H2,1-3H3,(H,14,15) |
Clave InChI |
ZUIXATGNVPEOAZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C=CC(=C2O1)OC(=O)NC)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


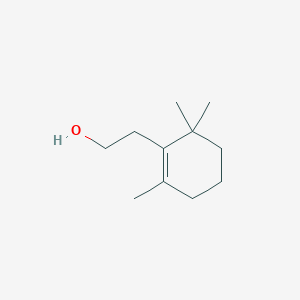
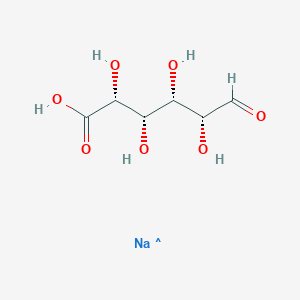
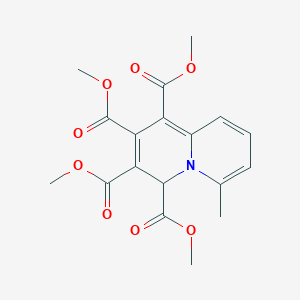
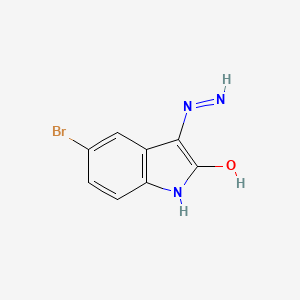
![1-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-hydroxy-ethanone](/img/structure/B14752470.png)
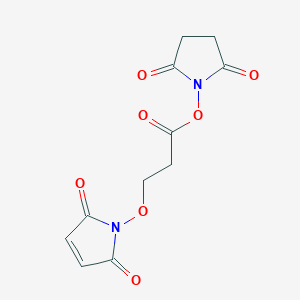
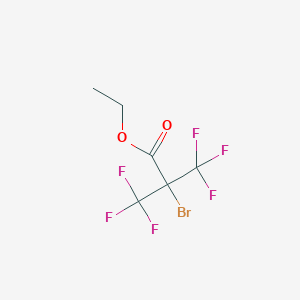
![1,3-Dimethylbicyclo[1.1.0]butane](/img/structure/B14752498.png)
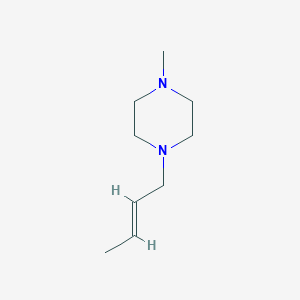
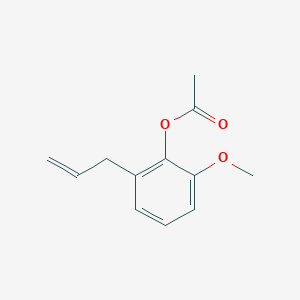
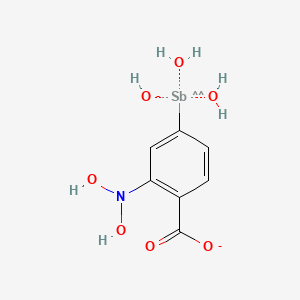
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B14752543.png)
![2-Butyl-8-chloro-6-phenyl-1h-pyrazolo[1,2-a]cinnoline-1,3(2h)-dione](/img/structure/B14752546.png)
![1,1,1-Trifluoro-N-(3aS,8aS)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-6-hydroxy-2,2-dimethyltetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine-6-yl)methanesulfonamide](/img/structure/B14752550.png)
